molecular formula C8H9NO4 B13615902 (s)-3-Formamido-3-(furan-2-yl)propanoic acid

(s)-3-Formamido-3-(furan-2-yl)propanoic acid

Cat. No.: B13615902
M. Wt: 183.16 g/mol
InChI Key: OZWZDGZQNCXUEX-LURJTMIESA-N
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Description

(s)-3-Formamido-3-(furan-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(3S)-3-formamido-3-(furan-2-yl)propanoic acid

InChI

InChI=1S/C8H9NO4/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

OZWZDGZQNCXUEX-LURJTMIESA-N

Isomeric SMILES

C1=COC(=C1)[C@H](CC(=O)O)NC=O

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Formamido-3-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-(furan-2-yl)propenoic acids with formamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Formamido-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (s)-3-Formamido-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various biochemical reactions, influencing pathways related to energy metabolism, hormone secretion, and nervous system function. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-3-Formamido-3-(furan-2-yl)propanoic acid is unique due to its specific formamido group, which imparts distinct chemical and biological properties

Biological Activity

(S)-3-Formamido-3-(furan-2-yl)propanoic acid is a chiral compound notable for its unique structural features, including a furan ring and a formamido group attached to a propanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its significant biological activities, which are explored in this article.

  • Molecular Formula : C₈H₉N₁O₄
  • Molecular Weight : 183.16 g/mol
  • IUPAC Name : (3R)-3-formamido-3-(furan-2-yl)propanoic acid

The presence of the furan ring contributes to its distinct chemical properties, while the formamido group enables hydrogen bonding interactions, enhancing its bioactivity.

Research indicates that this compound interacts with various biological molecules, influencing enzyme activity and receptor modulation. Its mechanism of action is primarily attributed to:

  • Enzyme Modulation : The compound can act as both a substrate and an inhibitor for specific enzymes, potentially altering their activity.
  • Cell Membrane Interaction : It may influence cell membrane integrity, impacting cellular signaling pathways.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens, including:

PathogenActivity Level
Candida albicansEffective
Escherichia coliModerate
Staphylococcus aureusModerate

The antimicrobial mechanism is thought to involve disruption of cellular processes and membrane integrity, leading to cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that derivatives of this compound showed promising results against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL depending on the derivative used.
  • Enzyme Interaction Studies :
    • Investigations into the interaction of this compound with specific enzymes have shown that it can modulate enzyme functions by binding to active sites or allosteric sites, significantly influencing metabolic pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
3-Amino-3-(furan-2-yl)propanoic acidC₇H₉N₁O₃Lacks formamido group; different bioactivity
2-Formamido-3-(furan-3-yl)propanoic acidC₈H₉N₁O₄Different substitution pattern on furan ring

The combination of the formamido group and furan ring in this compound provides distinct chemical properties and biological activities not found in these similar compounds.

Applications in Medicinal Chemistry

Given its biological activities, this compound is being studied for potential therapeutic applications, including:

  • Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting various diseases.
  • Organic Synthesis : The compound serves as a valuable building block in synthesizing more complex organic molecules.

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